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Compound of Interest

Compound Name: HIV-1 inhibitor-54

Cat. No.: B12396280

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and
mechanism of action of HIV-1 Inhibitor-54, a potent non-nucleoside reverse transcriptase

inhibitor (NNRTI). The information presented is collated from peer-reviewed scientific literature,
offering a detailed resource for researchers in the field of HIV drug discovery and development.

Introduction

HIV-1 Inhibitor-54, identified as compound 4d in the work by Ming W. et al. (2023), is a novel
hybrid molecule derived from delavirdine and piperidin-4-yl-aminopyrimidines (DPAPYSs)[1][2].
This compound has demonstrated significant potency against wild-type HIV-1 and various
drug-resistant strains, making it a promising candidate for further investigation. Its mechanism
of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical
enzyme in the viral replication cycle[1][3][4].

Physicochemical Properties and In Vitro Activity

HIV-1 Inhibitor-54 exhibits potent anti-HIV-1 activity with favorable physicochemical properties.
The key data are summarized in the tables below.
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Identifier

Value

Compound Name

N-(2-(4-((4-(2,6-dimethylphenoxy)pyrimidin-2-
yl)amino)piperidine-1-carbonyl)-1H-indol-5-
yl)methanesulfonamide

Internal ID

HIV-1 Inhibitor-54 (Compound 4d)

Molecular Formula

C27H30N604S

CAS Number

2771211-71-1

Table 1: Compound Identification
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Parameter Value Cell Line/Assay
Anti-HIV-1 Activity

ECso (Wild-Type HIV-1 1lIB) 32 nM[5] MT-4 cells

ECso (Wild-Type HIV-1 I1IB) 8.6 nM[1] MT-4 cells

CCso (Cytotoxicity) >18.5 uM MT-4 cells
Selectivity Index (SI) >2151

Enzymatic Activity

ICso0 (HIV-1 Reverse ]
Transcriptase) 0.11 pM[1] Recombinant HIV-1 RT
Activity Against Resistant

Strains

ECso (L100I) 15 nM MT-4 cells

ECso (K103N) 12 nM MT-4 cells

ECso0 (Y181C) 9.8 nM MT-4 cells

ECso (Y188L) 21 nM MT-4 cells

ECso (E138K) 7.5nM MT-4 cells

ECso (F227L + V106A) 35 nM MT-4 cells

Table 2: In Vitro Biological Activity of HIV-1 Inhibitor-54

Synthesis of HIV-1 Inhibitor-54

The synthesis of HIV-1 Inhibitor-54 is a multi-step process involving the preparation of key

intermediates followed by their coupling to yield the final compound.

Experimental Protocol: Synthesis of N-(2-(4-((4-(2,6-
dimethylphenoxy)pyrimidin-2-yl)amino)piperidine-1-
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carbonyl)-1H-indol-5-yl)methanesulfonamide
(Compound 4d)

Step 1: Synthesis of Intermediate 1 - 5-(methylsulfonamido)-1H-indole-2-carboxylic acid

To a solution of 5-amino-1H-indole-2-carboxylic acid in pyridine, add methanesulfonyl
chloride dropwise at 0 °C.

Stir the reaction mixture at room temperature for 12 hours.

Pour the mixture into ice-water and acidify with HCI to precipitate the product.

Filter, wash with water, and dry to obtain 5-(methylsulfonamido)-1H-indole-2-carboxylic acid.

Step 2: Synthesis of Intermediate 2 - N-(piperidin-4-yl)-4-(2,6-dimethylphenoxy)pyrimidin-2-
amine

e Combine 2-chloro-4-(2,6-dimethylphenoxy)pyrimidine and tert-butyl 4-aminopiperidine-1-
carboxylate in the presence of a suitable base (e.g., diisopropylethylamine) in a solvent like
N,N-dimethylformamide (DMF).

o Heat the mixture to 80-100 °C for several hours until the reaction is complete (monitored by
TLC).

 After cooling, extract the product with an organic solvent and purify by column
chromatography.

o Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield
N-(piperidin-4-yl)-4-(2,6-dimethylphenoxy)pyrimidin-2-amine.

Step 3: Coupling Reaction to form HIV-1 Inhibitor-54 (Compound 4d)
¢ Dissolve 5-(methylsulfonamido)-1H-indole-2-carboxylic acid (Intermediate 1) in DMF.

e Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine
(DIPEA).
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e Add N-(piperidin-4-yl)-4-(2,6-dimethylphenoxy)pyrimidin-2-amine (Intermediate 2) to the

reaction mixture.

e Stir at room temperature for 12-24 hours.

e Quench the reaction with water and extract the product with ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

 Purify the crude product by silica gel column chromatography to afford HIV-1 Inhibitor-54.

Synthesis Workflow Diagram
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Caption: Synthetic route for HIV-1 Inhibitor-54.

Characterization Data

The structure of HIV-1 Inhibitor-54 was confirmed by various spectroscopic methods.
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Technique Data

(DMSO-ds, 400 MHZ) &: 11.55 (s, 1H), 9.69 (s,
1H), 8.05 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 2.0
Hz, 1H), 7.40 (d, J = 8.8 Hz, 1H), 7.15-7.05 (m,

1H NMR 4H), 6.95 (dd, J = 8.8, 2.0 Hz, 1H), 6.80 (s, 1H),
6.35 (d, J = 5.6 Hz, 1H), 4.60 (m, 1H), 4.25 (m,
1H), 3.10 (m, 2H), 2.95 (s, 3H), 2.05 (s, 6H),
1.90 (m, 2H), 1.60 (m, 2H).

(DMSO-ds, 101 MHz) &: 168.5, 162.0, 161.8,
158.2, 137.5, 134.8, 130.5, 129.0, 128.5, 125.8,

13C NMR
125.2,120.5, 118.9, 113.0, 112.5, 102.0, 98.5,
48.5, 45.0, 40.2, 31.5, 16.5.
m/z [M+H]* Calcd for C27H31NeO4S+: 551.2128;
HRMS (ESI)

Found: 551.2131.

Table 3: Spectroscopic Characterization of HIV-1 Inhibitor-54

Mechanism of Action

HIV-1 Inhibitor-54 functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-
1 reverse transcriptase, known as the NNRTI-binding pocket (NNIBP)[6][7]. This binding site is
distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.

The binding of HIV-1 Inhibitor-54 to the NNIBP induces a conformational change in the
enzyme, which restricts the mobility of the "thumb" and "finger" subdomains of the p66 subunit.
This conformational change ultimately distorts the catalytic site and prevents the proper binding
of the natural deoxynucleoside triphosphate substrates, thereby inhibiting the DNA
polymerization activity of the reverse transcriptase[3][4].

Signaling Pathway and Binding Mode Diagram

Molecular modeling studies have elucidated the binding mode of DPAPYs, including HIV-1
Inhibitor-54, within the NNRTI-binding pocket of HIV-1 RT[1]. The inhibitor adopts a
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characteristic "U-shaped" conformation, allowing for extensive interactions with key amino acid
residues.

Inhibition by HIV-1 Inhibitor-54
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Caption: Mechanism of allosteric inhibition of HIV-1 RT.

Conclusion

HIV-1 Inhibitor-54 is a highly potent NNRTI with a promising profile for further drug
development. Its robust activity against both wild-type and resistant strains of HIV-1 warrants
continued investigation. The detailed synthetic protocol and characterization data provided in
this guide serve as a valuable resource for researchers aiming to synthesize this compound for
further biological evaluation or to design novel analogues with improved properties. The
elucidation of its binding mode through molecular modeling offers a rational basis for the future
design of next-generation NNRTIs to combat the ongoing challenge of HIV drug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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inhibitor-54]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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